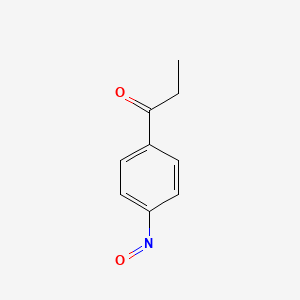
p-Nitrosopropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrosopropiophenone is an organic compound with the molecular formula C9H9NO2 It is a nitroso derivative of propiophenone, characterized by the presence of a nitroso group (-NO) attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Nitrosopropiophenone can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of p-nitropropiophenone using reducing agents such as zinc dust and ammonium chloride in an acidic medium.
Oxidation of Amino Precursors: Another method involves the oxidation of p-aminopropiophenone using oxidizing agents like sodium nitrite in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves the controlled oxidation of p-aminopropiophenone using nitrosating agents under specific reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form p-nitropropiophenone.
Reduction: It can be reduced to p-aminopropiophenone using reducing agents like sodium borohydride.
Substitution: The nitroso group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium nitrite, hydrogen peroxide.
Reducing Agents: Zinc dust, sodium borohydride.
Reaction Conditions: Acidic or basic medium, controlled temperature.
Major Products:
Oxidation: p-Nitropropiophenone.
Reduction: p-Aminopropiophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Nitrosopropiophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of p-nitrosopropiophenone involves its interaction with biological molecules:
Molecular Targets: It targets hemoglobin, leading to the formation of hemiglobin through the oxidation of hemoglobin’s iron center.
Pathways Involved: The compound undergoes N-hydroxylation by NADPH-dependent microsomal enzymes, leading to the formation of p-hydroxylaminopropiophenone, which further interacts with hemoglobin.
Comparison with Similar Compounds
p-Nitropropiophenone: An oxidized form of p-nitrosopropiophenone.
p-Aminopropiophenone: A reduced form of this compound.
Comparison:
Properties
CAS No. |
53033-81-1 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(4-nitrosophenyl)propan-1-one |
InChI |
InChI=1S/C9H9NO2/c1-2-9(11)7-3-5-8(10-12)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
VUHULBJCIYOTTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















